13-Octadecenal

Integrated Pest Management Pheromone Lure Development Duponchelia fovealis Monitoring

13-Octadecenal (CAS 69820-24-2) is the (E)- or trans- geometric isomer of a linear C18 monounsaturated fatty aldehyde, bearing a double bond at the 13-position and a terminal aldehyde group. This compound belongs to the class of long-chain alkenals that serve dual roles: as a critical component of lepidopteran sex pheromone blends in multiple agriculturally significant pest species, and as an odorant with a distinctive sweet, floral, citrusy aroma profile exploited in fragrance and flavor research.

Molecular Formula C18H34O
Molecular Weight 266.5 g/mol
CAS No. 69820-24-2
Cat. No. B12981596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Octadecenal
CAS69820-24-2
Molecular FormulaC18H34O
Molecular Weight266.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCCCC=O
InChIInChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,18H,2-4,7-17H2,1H3/b6-5+
InChIKeyQIRGIHPYVVKWTO-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Octadecenal (CAS 69820-24-2): Essential Baseline for Procurement of (E)-13-Octadecenal in Pheromone and Fragrance Research


13-Octadecenal (CAS 69820-24-2) is the (E)- or trans- geometric isomer of a linear C18 monounsaturated fatty aldehyde, bearing a double bond at the 13-position and a terminal aldehyde group [1]. This compound belongs to the class of long-chain alkenals that serve dual roles: as a critical component of lepidopteran sex pheromone blends in multiple agriculturally significant pest species, and as an odorant with a distinctive sweet, floral, citrusy aroma profile exploited in fragrance and flavor research . Its procurement selection is driven by stereochemical identity – the E configuration (CAS 69820-24-2) is a distinct chemical entity from its Z isomer (CAS 58594-45-9) with demonstrably different biological activity and organoleptic character.

13-Octadecenal (CAS 69820-24-2): Why the (E)-Isomer Cannot Be Replaced by (Z)-13-Octadecenal or Other In-Class Aldehydes


The (E)-13-octadecenal isomer (CAS 69820-24-2) cannot be substituted by its (Z) geometric isomer (CAS 58594-45-9) or by other monounsaturated aldehydes such as (Z)-11-hexadecenal or octadecanal because stereochemistry at the Δ13 double bond dictates both behavioral activity in insect olfactory systems and human-perceived odor quality. Field trapping experiments demonstrate that E13-18:Ald is necessary to evoke male moth attraction, while Z13-18:Ald alone fails to elicit the same behavioral response [1]. Organoleptically, the (E) isomer presents a sweet, floral, citrusy character valued in fragrance development, whereas the (Z) isomer is described as powerfully waxy . Furthermore, the naturally occurring pheromone blend in Duponchelia fovealis contains E13-18:Ald and Z13-18:Ald in a precise 10:1 ratio – a stoichiometry that is essential for optimal field trapping efficacy; deviation from this ratio reduces male capture [1]. Generic interchange of geometric isomers or chain-length analogs without stereochemical verification therefore risks complete loss of bioactivity or altered sensory properties.

13-Octadecenal (CAS 69820-24-2): Head-to-Head Quantitative Evidence Differentiating (E)-13-Octadecenal from Its Closest Comparators


Field Attraction Necessity: E13-18:Ald vs. Z13-18:Ald in Duponchelia fovealis Male Trap Capture

In field trapping experiments targeting the invasive greenhouse pest Duponchelia fovealis, (E)-13-octadecenal (E13-18:Ald) was demonstrated to be necessary to evoke male attraction. When E13-18:Ald was omitted from the lure blend, male capture was abolished. In contrast, the (Z)-isomer (Z13-18:Ald) alone could not elicit attraction; it only enhanced trap catches when combined with the E isomer and (Z)-11-hexadecenal [1]. The highest male capture was achieved when E13-18:Ald, Z13-18:Ald, and Z11-16:Ald were presented in the natural female gland ratio of 10:1:0.1 [1].

Integrated Pest Management Pheromone Lure Development Duponchelia fovealis Monitoring

Natural Pheromone Gland Stoichiometry: E:Z Isomer Ratio Determines Optimal Lure Formulation

Coupled gas chromatography-electroantennographic detection (GC-EAD) analysis of crude pheromone gland extracts from female Duponchelia fovealis revealed that (E)-13-octadecenal and (Z)-13-octadecenal co-elute as a single antennally active peak on standard non-polar columns, but separate on polar capillary columns. Quantification established the natural gland ratio of E13-18:Ald to Z13-18:Ald as approximately 10:1, with (Z)-11-hexadecenal present at only 0.1 relative abundance [1]. Field testing confirmed that deviation from this 10:1:0.1 ratio reduced male trap captures [1].

Pheromone Identification GC-EAD Analysis Lepidoptera Chemical Ecology

Olfactory Sensory Neuron Encoding: E and Z Isomers Activate a Shared Neuron but Drive Distinct Behavioral Output

Single sensillum recordings from male Duponchelia fovealis antennae revealed that a single olfactory sensory neuron (OSN) housed in a specialized sensillum responds with high-amplitude action potentials to both (E)-13-octadecenal and (Z)-13-octadecenal [1]. Despite this shared peripheral detection by a single OSN class, the two isomers produce divergent behavioral outcomes: E13-18:Ald is necessary for upwind flight and trap entry, while Z13-18:Ald alone is behaviorally inactive [1]. A separate OSN in the same sensillum responds selectively to (Z)-11-hexadecenal, indicating a labeled-line coding logic for blend recognition [1].

Olfactory Coding Single Sensillum Recording Pheromone Receptor Specificity

Organoleptic Differentiation: (E)-Isomer Floral-Citrus Character vs. (Z)-Isomer Waxy Profile

The geometric configuration of the Δ13 double bond directly influences the human-perceived odor quality. (E)-13-Octadecenal (CAS 69820-24-2) is described as possessing a sweet, floral, and citrusy aroma, making it a candidate ingredient in fragrance and flavor formulations . In contrast, the (Z)-isomer (CAS 58594-45-9) is characterized at 0.10% in dipropylene glycol as having a powerful waxy odor [1]. These distinct odor descriptors indicate that the E/Z geometry alters the interaction of the molecule with human olfactory receptors, resulting in fundamentally different sensory impressions.

Fragrance Chemistry Flavor Development Odorant Structure-Activity Relationship

13-Octadecenal (CAS 69820-24-2): High-Impact Application Scenarios Grounded in Quantitative Differentiation Evidence


Synthetic Pheromone Lure Manufacturing for Duponchelia fovealis Monitoring and Mating Disruption

The (E)-13-octadecenal isomer is the indispensable active ingredient in pheromone lures targeting the European pepper moth (Duponchelia fovealis), a serious invasive greenhouse pest. Field evidence confirms that E13-18:Ald must be present in the lure blend to elicit male attraction, and maximum trap capture is achieved only when E13-18:Ald, Z13-18:Ald, and Z11-16:Ald are formulated in the natural gland ratio of 10:1:0.1 [1]. Lure manufacturers and IPM programs must source high-stereochemical-purity (E)-13-octadecenal (CAS 69820-24-2) and analytically verify the E:Z ratio to ensure batch-to-batch efficacy. Contamination with excess Z-isomer skews the blend stoichiometry and demonstrably reduces field performance [1].

Neuroethological Research on Olfactory Coding of Geometric Isomers in Moth Pheromone Systems

The co-activation of a single olfactory sensory neuron class by both (E)-13-octadecenal and (Z)-13-octadecenal, yet the exclusive behavioral necessity of the E isomer for attraction, provides a powerful experimental model for dissecting how downstream neural circuits decode molecular identity from peripheral input [1]. Researchers studying labeled-line versus combinatorial olfactory coding require both isomers as pure, well-characterized stimuli for single sensillum recording, calcium imaging, and behavioral choice assays. Procuring the (E)-isomer with certified stereochemical purity is critical to avoid confounded results from Z-isomer carryover.

Fragrance Accord Development Requiring Floral-Citrus Aldehydic Notes

Flavorists and fragrance chemists seeking a long-chain unsaturated aldehyde with a sweet, floral, citrusy profile should specify (E)-13-octadecenal (CAS 69820-24-2). The (Z)-isomer delivers a distinctly different, powerfully waxy odor that is unsuitable for floral-citrus accords . While quantitative odor threshold data remain unpublished, the unambiguous qualitative divergence in odor character means that stereochemical identity is a procurement prerequisite. Analytical verification of the E:Z ratio by GC on polar columns (e.g., VF-Wax; Kovats index of E13-18:Ald = 2401) [2] ensures the correct isomer is sourced.

Analytical Reference Standard for GC-MS Identification of Pheromone Components in Multi-Species Monitoring Programs

In regulatory and applied entomology laboratories that monitor multiple lepidopteran pest species, (E)-13-octadecenal serves as a critical analytical reference standard. The E and Z isomers of 13-octadecenal co-elute on non-polar GC columns but are resolvable on polar stationary phases (e.g., VF-Wax) where E13-18:Ald elutes with a Kovats retention index of 2401 [2]. Certified reference material of the (E)-isomer enables unambiguous peak assignment in complex pheromone gland extracts from species such as Chilo suppressalis, Cryptoblabes gnidiella, and Manduca sexta, where 13-octadecenal isomers are components of multi-component blends [3][4].

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